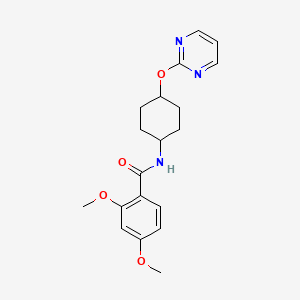

2,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-15-8-9-16(17(12-15)25-2)18(23)22-13-4-6-14(7-5-13)26-19-20-10-3-11-21-19/h3,8-14H,4-7H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGADJEZDDJLONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the strategic construction of the benzamide core, cyclohexyl substituent, and pyrimidin-2-yloxy group through multi-step organic synthesis. Key intermediates include 2,4-dimethoxybenzoic acid derivatives, cyclohexylamines, and pyrimidin-2-ol. Industrial Production Methods: Industrially, this compound might be synthesized via continuous flow chemistry or batch processes, emphasizing efficient reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound may undergo reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reductions, and various halogens for substitution reactions. Major Products: The major products of these reactions typically involve functionalized benzamides, altered cyclohexyl groups, and modified pyrimidine moieties.

Scientific Research Applications

In chemistry, it serves as a precursor or an intermediate for synthesizing more complex molecules. In biology, it may act as a probe for studying cellular processes. In medicine, it holds potential as a lead compound for developing new therapeutic agents. In industry, its properties could be utilized for creating new materials or catalysts.

Mechanism of Action

Mechanism: The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Molecular Targets and Pathways: It may inhibit or activate specific proteins, alter signal transduction pathways, or modulate gene expression, depending on its structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

2,4-Dimethyl-N-[(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide

- Key Differences : Replaces the benzamide with a thiazole carboxamide and substitutes methoxy groups with methyl at positions 2 and 4.

- Implications : Increased lipophilicity due to methyl groups may enhance membrane permeability but reduce solubility. The thiazole ring could alter electronic properties, affecting binding interactions .

4-Methyl-N-[(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide

- Key Differences : Retains the thiazole carboxamide but positions a single methyl group at C4.

- Molecular weight (318.39 g/mol) is lower than the target compound, which may influence pharmacokinetics .

4-Fluoro-N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Substituent Effects on Aromatic Rings

2,3-Dimethoxy-N-[(1r,4r)-4-[(5-Fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

- Key Differences : Methoxy groups at positions 2 and 3 (vs. 2 and 4) and a fluorine at C5 of pyrimidine.

- Implications : Altered electronic distribution on the benzamide may reduce steric clashes in binding pockets. Fluorine on pyrimidine enhances π-π stacking and resistance to oxidative metabolism .

4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-Methylpyridin-2-yl)benzamide

- Key Differences : Replaces cyclohexyl-pyrimidine with a pyridyl group and introduces an isoxazole-methoxy substituent.

- Implications : Isoxazole improves metabolic stability, while the pyridyl group may enhance solubility. Reduced molecular rigidity compared to cyclohexyl derivatives could affect binding kinetics .

Functional Group Modifications

N-(2-(tert-Butyl)phenyl)-4-Methoxy-N-(1-Phenyl-2-(Pyridin-2-yl)ethyl)benzamide

- Key Differences : Incorporates a bulky tert-butyl group and a pyridyl-ethyl side chain.

- Implications : Increased steric bulk may limit membrane permeability but improve selectivity. The tertiary amine could enhance basicity, affecting ionization state and distribution .

2-[(1S)-1-Cyclohexylethoxy]-N-(5,6-Dimethylpyrimidin-4-yl)-5-Fluoro-4-(3-Oxo-5,6,7,8-Tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide

- Key Differences : Adds a triazolopyridine moiety and cyclohexylethoxy group.

- Such complexity may improve target affinity but complicate synthesis .

Physicochemical Properties

Biological Activity

2,4-Dimethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a benzamide moiety with dimethoxy substitutions and a cyclohexyl group linked to a pyrimidine derivative, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.4 g/mol. The presence of multiple functional groups enhances its lipophilicity, potentially facilitating its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₄ |

| Molecular Weight | 357.4 g/mol |

| Structural Features | Benzamide, Dimethoxy, Cyclohexyl, Pyrimidine |

The biological activity of this compound may involve modulation of specific signaling pathways associated with cell growth and immune responses. While the precise mechanisms remain under investigation, compounds with similar structures have demonstrated various pharmacological effects.

Biological Activity

Research indicates that compounds within the same chemical class as this compound exhibit significant biological activities:

- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

- Protein Kinase Inhibition : The structural features suggest potential interactions with protein kinases, which are critical in various signaling pathways.

Comparative Biological Activity Table

| Compound Name | Biological Activity |

|---|---|

| 4-(Pyridin-2-yloxy)aniline | Anticancer activity |

| N-(pyridin-3-yloxy)benzamide | Protein kinase inhibitor |

| 2-(Pyrimidin-5-yloxy)aniline | Antimicrobial properties |

Case Studies

A study conducted on similar benzamide derivatives revealed their potential in targeting specific cancer types through inhibition of cellular proliferation pathways. For instance, compounds exhibiting structural similarities to this compound were evaluated for their efficacy against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting the therapeutic potential of this compound class.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require careful optimization to achieve high yields and purity. Key synthetic routes may include:

- Formation of the Benzamide Moiety : Utilizing appropriate amine and acid derivatives.

- Introduction of Dimethoxy Groups : Employing methoxylation reactions to enhance lipophilicity.

- Cyclization with Pyrimidine Derivative : Ensuring stereochemical integrity during cyclization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, and what experimental conditions optimize yield?

- Methodology : A key approach involves condensation of 2,4-dimethoxybenzoic acid with a cyclohexylamine derivative. For example, activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are effective in forming benzamide bonds under reflux conditions in aprotic solvents (e.g., dichloromethane or DMF) . Stereochemical control of the cyclohexyl group (1r,4r configuration) can be achieved via reductive amination or selective reduction of ketones using NaBH(OAc)₃ in HOAc .

- Optimization : Yields improve with strict anhydrous conditions, controlled reaction times (4–12 hours), and purification via column chromatography (e.g., chloroform:methanol gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- 1H/13C NMR : Confirms regiochemistry of the pyrimidin-2-yloxy group and cyclohexyl stereochemistry. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and pyrimidine aromatic protons (δ 8.6–8.7 ppm) .

- ESI-MS : Validates molecular weight (e.g., m/z 452 [M+H]+ observed in similar cyclohexyl-benzamide derivatives) .

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Assays :

- Antimicrobial Activity : Disk diffusion or MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to bacterial targets like acps-pptase?

- Methods :

- Docking Studies : Use software like AutoDock Vina to model interactions between the pyrimidin-2-yloxy group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding free energies .

- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying MIC values)?

- Analysis :

- Structural Variants : Test enantiomers (1r,4r vs. 1s,4s) to isolate stereochemical effects on bioactivity .

- Solubility Adjustments : Modify formulation (e.g., DMSO:PBS ratios) to address discrepancies in cell-based vs. cell-free assays .

- Resistance Profiling : Check for efflux pump overexpression in bacterial strains using RT-qPCR .

Q. How can the synthesis be scaled for in vivo studies while maintaining stereochemical purity?

- Scale-Up :

- Continuous Flow Reactors : Minimize byproducts (e.g., cis-cyclohexyl isomers) via precise temperature/pH control .

- Catalytic Hydrogenation : Replace NaBH(OAc)₃ with PtO₂/H₂ for selective reduction of ketones to trans-cyclohexyl amines .

- QC Protocols : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify >98% enantiomeric excess .

Q. What are the common pitfalls in interpreting NMR data for this compound, and how are they mitigated?

- Challenges :

- Signal Overlap : Methoxy and cyclohexyl protons may obscure pyrimidine peaks. Use high-field NMR (≥400 MHz) and 2D techniques (HSQC, COSY) .

- Dynamic Effects : Cyclohexyl ring chair-flipping at room temperature averages axial/equatorial proton signals. Acquire spectra at low temperatures (e.g., –40°C) .

Methodological Considerations

Q. How is the compound’s metabolic stability assessed in preclinical models?

- Approach :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) to predict drug-drug interactions .

Q. What synthetic modifications enhance its pharmacokinetic profile without compromising activity?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.